5-Methyl-2-pyrazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSAMBCRXSULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338544 | |
| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-20-3 | |
| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4,5-dihydro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methyl 2 Pyrazoline and Its Derivatives
Conventional Synthetic Routes
Conventional methods for synthesizing pyrazoline derivatives are well-established and widely utilized. These routes typically involve cyclocondensation reactions of appropriate precursors or the chemical modification of existing heterocyclic rings.
Cyclocondensation Reactions
Cyclocondensation represents the most common and direct pathway to the pyrazoline ring system. These reactions involve the formation of the heterocyclic ring through the reaction of a binucleophilic reagent, such as hydrazine (B178648), with a substrate containing two electrophilic centers, leading to the elimination of a small molecule like water.
The reaction between α,β-unsaturated carbonyl compounds, also known as enones, and various hydrazine derivatives is a cornerstone for the synthesis of 2-pyrazolines. chim.it This method is valued for its simplicity and the ready availability of starting materials. chim.itresearchgate.net The reaction can be catalyzed by acids, such as acetic acid, or bases. chim.itnih.gov
Two primary mechanisms are proposed for this transformation. chim.it The first pathway involves an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. chim.itresearchgate.net This is followed by an intramolecular cyclization to yield the 2-pyrazoline (B94618) ring. chim.itresearchgate.net The second proposed mechanism begins with a conjugate (Michael) 1,4-addition of the hydrazine to the β-carbon of the enone, forming an aza-Michael intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final pyrazoline product. chim.itnih.gov
Table 1: Synthesis of Pyrazolines from α,β-Unsaturated Enones
| Enone Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted prop-2-en-1-ones | Hydrazine hydrate (B1144303) | Acidic medium | Substituted pyrazolines | Not specified | researchgate.net |
| α,β-Unsaturated ketones | Various hydrazines | Sodium acetate-acetic acid | 2-Pyrazolines | Good | chim.it |
| Chromene-tethered enones | Hydrazine | Acetic acid | 4-Acylpyrazolinylpyrazoles | Not specified | nih.govbeilstein-journals.org |
Condensation of β-Keto Esters with Hydrazine or Thiosemicarbazides
The condensation of β-keto esters, such as ethyl acetoacetate (B1235776), with hydrazine derivatives is a classical and efficient route for the synthesis of pyrazolone (B3327878) derivatives. researchgate.netias.ac.in For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) at reflux temperature directly yields 3-methyl-1-phenylpyrazol-5-one. semanticscholar.org While this method primarily produces pyrazolones, these products can serve as precursors for further transformations or reductions to obtain pyrazoline structures. researchgate.netias.ac.in Solvent-free conditions have also been developed, offering a more environmentally friendly approach. ias.ac.in
Thiosemicarbazides can also be employed in cyclocondensation reactions to form pyrazoline rings. The reaction of chalcones with thiosemicarbazide (B42300), typically under alkaline conditions, results in the formation of N-thiocarbamoyl-2-pyrazoline derivatives. uii.ac.idajgreenchem.com This approach introduces a thiocarbamoyl group at the N1 position of the pyrazoline ring, providing a handle for further structural modifications. ajgreenchem.com
Table 2: Synthesis of Pyrazolone and Pyrazoline Derivatives from β-Dicarbonyls
| β-Dicarbonyl Compound | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Reflux | 3-Methyl-1-phenylpyrazol-5-one | Not specified | |
| Ethyl acetoacetate | Methyl hydrazine | 80-90 °C, solvent-free | 1,3-Dimethyl-5-pyrazolone | Quantitative | ias.ac.in |
| Chalcone (B49325) | Thiosemicarbazide | Alkaline medium (KOH) | N-thiocarbamoyl-2-pyrazoline | High | ajgreenchem.com |
| Chalcone | 4-Methylthiosemicarbazide | NaOH, ethanol (B145695), reflux | 5-(4-bromophenyl)-N-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 75 |
Reactions Involving Chalcone Intermediates
One of the most prevalent and versatile methods for synthesizing 3,5-diaryl-2-pyrazolines involves a two-step process utilizing chalcone intermediates. dergipark.org.trresearchgate.netresearchgate.net Chalcones are α,β-unsaturated ketones that serve as excellent precursors for pyrazoline synthesis. uii.ac.iddergipark.org.trcore.ac.uk
The first step is the synthesis of the chalcone itself, typically through a base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). dergipark.org.trscispace.com In the second step, the isolated chalcone undergoes a cyclization reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine. dergipark.org.trresearchgate.netcore.ac.uk This cyclization can be performed in the presence of either an acid catalyst, like glacial acetic acid, or a base, in a suitable solvent such as ethanol. dergipark.org.trscispace.com The reaction proceeds via an intramolecular Michael addition, leading to the formation of the stable 2-pyrazoline ring system. dergipark.org.tr This method allows for significant structural diversity in the final pyrazoline product by varying the substituents on both the chalcone and the hydrazine reagent. dergipark.org.trresearchgate.netcore.ac.uk
Table 3: Examples of Pyrazoline Synthesis via Chalcone Intermediates
| Chalcone Derivative | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-3-phenoxy benzaldehyde derived chalcones | Hydrazine hydrate | NaOH, ethanol, reflux | Corresponding pyrazolines | Not specified | core.ac.uk |
| 2-Amino acetophenone derived chalcones | Hydrazine hydrate | Glacial acetic acid, ethanol, reflux | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | Good | dergipark.org.tr |
| (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 4-Methylthiosemicarbazide | NaOH, ethanol, reflux | N-methyl-3-(pyridin-2-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 75 | |
| Chalcone from acetophenone & benzaldehyde | Hydrazine hydrate | Glacial acetic acid, reflux | Pyrazoline derivative (NJD1) | Good | scispace.com |
Reduction of Pyrazole (B372694) and Pyrazolone Precursors
Pyrazolines can be synthesized through the chemical reduction of their aromatic counterparts, pyrazoles, or related pyrazolone structures. researchgate.net Historically, the first synthesis of a pyrazoline was achieved by the reduction of 1,3-diphenyl-5-methylpyrazole using sodium in ethanol. chim.itresearchgate.net
Modern methods often employ catalytic hydrogenation to achieve this transformation. google.comresearchgate.net The choice of catalyst can be crucial for the selectivity of the reduction. For example, a Rhodium-on-carbon (Rh/C) catalyst can hydrogenate a mixture of 1- and 2-pyrazolines to the fully saturated pyrazolidine, whereas a Palladium-on-carbon (Pd/C) catalyst is more selective, hydrogenating 1-pyrazoline but not 2-pyrazoline under similar conditions. researchgate.net This highlights the potential for controlled reduction of pyrazole precursors to yield the desired pyrazoline isomer. researchgate.net Patented processes also describe the catalytic cyclization of specific hydrazone-substituted α,β-unsaturated carbonyl compounds using hydrogen and a hydrogenation catalyst, which involves a reductive cyclization step to form the pyrazole or pyrazoline ring. google.comgoogle.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrazoline derivatives in a single synthetic operation, often referred to as a "one-pot" synthesis. rsc.orgfip.orglongdom.org These reactions combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. ut.ac.ir
A common three-component MCR for pyrazolines involves the simultaneous reaction of an aldehyde, a ketone, and a hydrazine derivative. fip.orgresearchgate.net This approach circumvents the need for the isolation of the intermediate chalcone, thereby saving time, reducing waste, and often simplifying the purification process. fip.orgresearchgate.net These reactions can be promoted by catalysts and may be accelerated using microwave irradiation. fip.org
Four-component reactions have also been developed, for instance, by reacting an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate to construct fused pyranopyrazole systems. rsc.orgut.ac.irnih.gov Many MCRs are designed to align with the principles of green chemistry, utilizing environmentally benign solvents like water or proceeding under solvent-free conditions. longdom.orgut.ac.irnih.gov
Table 4: Multicomponent Syntheses of Pyrazoline and Related Derivatives
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 4-Methoxyacetophenone, halogen-substituted benzaldehyde, phenylhydrazine | KOH, microwave irradiation (180W) | 1,3,5-Triaryl pyrazoline | fip.org |
| Enaminones, benzaldehyde, hydrazine dihydrochloride | Ammonium acetate (B1210297), water, reflux | 1-H-Pyrazole | longdom.org |
| Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrile | Triethylamine, reflux | Pyranopyrazole | nih.gov |
| Aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate | Preheated fly-ash, water, 70-80°C | Dihydropyrano[2,3-c]pyrazole | ut.ac.ir |
Modern and Advanced Synthetic Approaches
The synthesis of 5-methyl-2-pyrazoline and its derivatives has evolved significantly, with modern approaches focusing on efficiency, selectivity, and sustainability. These methods often employ catalytic strategies and green chemistry principles to improve upon traditional synthetic routes.
Catalytic Strategies
Catalysis plays a pivotal role in the synthesis of pyrazoline derivatives, offering pathways with higher yields, milder reaction conditions, and greater control over product formation. Both acid and base catalysis are widely employed, alongside more recent developments in organocatalysis and metal-catalysis.
Acid catalysts are frequently used to promote the cyclization reaction that forms the pyrazoline ring. A common method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives in the presence of an acid catalyst. researchgate.netnih.gov Glacial acetic acid is a widely used catalyst for this transformation, facilitating the formation of the pyrazoline ring through a cyclizing dehydration step. researchgate.netnih.gov
Another example of acid catalysis involves the use of tetrabutylammonium (B224687) bromide (TBAB), which can act as a phase-transfer catalyst and facilitate the ring-closure of chalcones with hydrazine or phenylhydrazine. nih.gov Lewis acids have also been utilized in 1,3-dipolar cycloaddition reactions to synthesize 2-pyrazolines. rdd.edu.iq
Table 1: Examples of Acid Catalysts in Pyrazoline Synthesis
| Catalyst | Reactants | Product | Reference |
| Glacial Acetic Acid | Chalcones and Hydrazine Derivatives | Pyrazoline Derivatives | researchgate.netnih.gov |
| Tetrabutylammonium Bromide (TBAB) | Chalcones and Hydrazine/Phenylhydrazine | Pyrazoline Derivatives | nih.gov |
| Lewis Acids | Not Specified | 2-Pyrazolines | rdd.edu.iq |
Base-catalyzed cyclizations are also a cornerstone in the synthesis of pyrazoline derivatives. The classical synthesis often begins with the Claisen-Schmidt condensation of an appropriate ketone and aldehyde under basic conditions to form a chalcone, which then undergoes cyclization with a hydrazine. rdd.edu.iq Common bases used for the initial condensation include potassium hydroxide. rdd.edu.iq
For the subsequent cyclization step, various bases can be employed. For instance, sodium acetate and potassium carbonate (K2CO3) have been used as catalysts for the cyclization of chalcones. jocpr.com The choice of base can sometimes influence the final product; for example, using K2CO3 can lead to hydroxy-substituted pyrazolines via a Michael addition pathway. jocpr.com
Table 2: Common Base Catalysts in Pyrazoline Synthesis
| Catalyst | Stage of Reaction | Function | Reference |
| Potassium Hydroxide | Claisen-Schmidt Condensation | Formation of Chalcones | rdd.edu.iq |
| Sodium Acetate | Cyclization | Formation of Pyrazoline Ring | jocpr.com |
| Potassium Carbonate (K2CO3) | Cyclization | Formation of Hydroxy-Substituted Pyrazolines | jocpr.com |
In recent years, organocatalysis and metal-catalysis have emerged as powerful tools for the asymmetric synthesis of pyrazoline derivatives, allowing for the preparation of enantiomerically enriched compounds. rwth-aachen.de
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in the enantioselective synthesis of biologically active pyrazole derivatives. nih.gov These catalysts can facilitate tandem reactions, such as a Michael addition followed by a Thorpe-Ziegler type reaction, to construct complex pyrazoline-containing structures with high enantioselectivity. nih.gov
Metal-Catalysis: A variety of transition metals, including ruthenium, copper, and platinum, have been utilized as catalysts in pyrazoline synthesis. organic-chemistry.orgacs.org For example, ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols or allylic alcohols with arylhydrazines to produce pyrazolines. organic-chemistry.org Copper(II) has been shown to act as a Lewis acid to catalyze the cyclization of N-propargyl hydrazones to yield N-substituted pyrazolines. organic-chemistry.org Furthermore, palladium(II) complexes have been prepared from pyrazoline derivatives and have shown biological activity. nih.gov
Table 3: Examples of Organo- and Metal-Catalysts in Pyrazoline Synthesis
| Catalyst Type | Specific Catalyst/Metal | Reaction Type | Reference |
| Organocatalyst | Cinchona Alkaloid Derivatives | Enantioselective Tandem Michael Addition/Thorpe-Ziegler Reaction | nih.gov |
| Metal-Catalyst | Ruthenium (Ru) | Acceptorless Dehydrogenative Coupling | organic-chemistry.org |
| Metal-Catalyst | Copper (Cu) | Lewis Acid-Catalyzed Cyclization | organic-chemistry.org |
| Metal-Catalyst | Palladium (Pd) | Formation of Bioactive Complexes | nih.gov |
| Metal-Catalyst | Platinum (Pt) | Metalation of Pyrazolate Ligands | acs.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve safety. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. nih.gov
Key green synthetic strategies for pyrazolines include:
Ultrasonic Irradiation: This technique uses sound waves to promote chemical reactions, often leading to shorter reaction times and higher yields. nih.gov
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields. nih.govnih.gov
Use of Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts, replacing volatile and often toxic organic solvents. nih.gov
Grinding Techniques (Mechanochemistry): Solid-state reactions induced by grinding can eliminate the need for solvents altogether, reducing waste and simplifying work-up procedures. nih.gov
The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in the ring closure of α,β-unsaturated carbonyls with thiosemicarbazide represents an ideal and green chemistry method for producing high yields of N-thiocarbamoyl-2-pyrazoline derivatives. ajgreenchem.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular and effective method for the rapid synthesis of pyrazoline derivatives. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a significant acceleration of reaction rates. nih.gov
The synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives has been successfully achieved using both conventional heating and microwave irradiation. nih.gov A comparative study demonstrated that the microwave-assisted approach offers several advantages, including a drastic reduction in reaction time, improved reaction yields, and cleaner product formation. nih.gov For example, reactions that take several hours to complete under conventional reflux conditions can often be accomplished in a matter of minutes using microwave heating. nih.gov This efficiency, coupled with the potential for solvent-free reactions, aligns well with the principles of green chemistry. nih.govnih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazoline Derivative
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 24-48 hours (for chalcone synthesis) | 60-230 seconds (for chalcone synthesis) | nih.gov |
| Energy Consumption | High | Low | nih.gov |
| Product Yield | Generally lower | Often higher | nih.gov |
| By-product Formation | More likely | Less likely | nih.gov |
Enantioselective Synthesis of this compound Derivatives
The asymmetric synthesis of pyrazoline derivatives is crucial for accessing compounds with specific stereochemistry, which is often a determinant of biological activity. Organocatalysis has emerged as a powerful tool for creating these chiral molecules. rwth-aachen.de The reactivity of pyrazolin-5-ones, which are tautomers of pyrazol-5-ols, makes them effective substrates for the asymmetric synthesis of highly functionalized pyrazoline and pyrazolone derivatives. rwth-aachen.de
One notable strategy involves the Michael addition of pyrazolin-5-ones to nitroalkenes, catalyzed by bifunctional aminosquaramides. This reaction is followed by bromination with reagents like N-Bromosuccinimide (NBS) to yield brominated pyrazolone derivatives that feature adjacent tetrasubstituted and tertiary stereocenters. rwth-aachen.de This sequential reaction provides the desired products in high yields with good to excellent stereoselectivity for a wide range of aromatic and heteroaromatic nitroalkenes. rwth-aachen.de
Another approach utilizes a quinine-derived thiourea (B124793) catalyst for an enantioselective double annulation reaction between alkylidene Meldrum's acid and a salicylaldehyde-derived azomethine ylide. researchgate.net This process, which proceeds through a (3+2) cycloaddition, yields complex chromeno[4,3-b]pyrrolidines with high enantiomeric excess (92–99% ee). researchgate.net While not directly producing a simple this compound, this demonstrates the advanced catalytic methods used to achieve high stereocontrol in pyrazoline-related structures. The field of 2-pyrazoline synthesis has seen enormous progress, with novel strategies constantly being developed to allow for new functionalizations and enantioselective pathways. researchgate.net
Table 1: Examples of Enantioselective Syntheses for Pyrazoline-Related Derivatives
| Catalyst/Method | Reactants | Reaction Type | Key Outcomes |
|---|---|---|---|
| Bifunctional aminosquaramide III | Pyrazolin-5-ones, Nitroalkenes, NBS | Michael addition followed by bromination | High yields, good to excellent stereoselectivities. rwth-aachen.de |
| Squaramide IV | Pyrazolin-5-ones, Nitroalkenes | Michael addition | Moderate to excellent yields and enantioselectivities. rwth-aachen.de |
| Quinine-derived thiourea | Alkylidene Meldrum's acid, Azomethine ylide | (3+2) cycloaddition / Annulation | High yields (51-97%) and excellent enantioselectivity (92-99% ee). researchgate.net |
**2.4. Derivatization Strategies of the this compound Nucleus
The this compound core serves as a versatile scaffold that can be modified at multiple positions to tune its chemical and physical properties. Key strategies include substitution at the N1 position and functionalization of the carbon backbone, particularly at the C4 position.
Substitution at the N1 position of the pyrazoline ring is a common and effective method for creating a diverse library of derivatives. ajgreenchem.com This is most frequently achieved by selecting a substituted hydrazine as a reactant during the initial cyclization step. The reaction of α,β-unsaturated carbonyl compounds (chalcones) with various hydrazine derivatives is a primary route to N-substituted 2-pyrazolines. ajgreenchem.commdpi.com
For instance, reacting a suitable chalcone with phenylhydrazine in a solvent like acetic acid yields N-phenyl substituted pyrazolines. mdpi.com Similarly, using thiosemicarbazide results in the formation of 1-thiocarbamoyl-2-pyrazolines. ajgreenchem.com This approach allows for the incorporation of a wide range of functional groups, including aryl, alkyl, and acyl moieties, directly onto the pyrazoline nitrogen. The synthesis of phenylamino-substituted pyrazoles can be achieved through the functionalization of a thiomethyl pyrazole with an appropriate aniline, demonstrating a multi-step but effective N-substitution strategy. nih.gov
Table 2: Selected N-Substitution Methodologies for the Pyrazoline Nucleus
| N-Substituent Group | Key Reagents | Precursors | General Method |
|---|---|---|---|
| Phenyl | Phenylhydrazine | α,β-Unsaturated ketones (Chalcones) | Cyclocondensation in acidic media (e.g., acetic acid). mdpi.com |
| Acetyl | Hydrazine hydrate (followed by in-situ acetylation) | Chalcones | Cyclocondensation in refluxing acetic acid. mdpi.com |
| Thiocarbamoyl | Thiosemicarbazide | Chalcones | Cyclocondensation in alkaline media. ajgreenchem.com |
Beyond N-substitution, the carbon atoms of the pyrazoline ring offer sites for further functionalization. The C4 position is particularly reactive and has been the focus of various derivatization studies. rwth-aachen.denih.gov
Bromination is a well-documented functionalization reaction. The electrochemical bromination of pyrazoles using an aqueous sodium bromide electrolyte has been shown to selectively yield the monobrominated product. rsc.org In organocatalytic syntheses, pyrazolin-5-ones can be brominated at the C4 position using N-Bromosuccinimide (NBS) in the presence of a base. rwth-aachen.de This reaction is often performed after a Michael addition to create complex molecules with multiple stereocenters. rwth-aachen.de
Other C4-functionalization methods have also been developed. The Vilsmeier-Haack reaction, which uses phosphorus oxychloride and N,N-dimethylformamide, is a classic method to introduce a formyl group (-CHO) at the C4 position of 5-pyrazolones, yielding 4-carbaldehyde derivatives. nih.gov This formyl group can then serve as a handle for further synthetic transformations. These studies highlight the C4 position as a key site for introducing chemical diversity into the pyrazoline scaffold.
Table 3: Examples of Functionalization at Pyrazoline/Pyrazolone Carbon Centers
| Position | Reaction Type | Key Reagent(s) | Resulting Structure |
|---|---|---|---|
| C4 | Bromination | N-Bromosuccinimide (NBS) / Base | 4-Bromo-pyrazolin-5-one derivative. rwth-aachen.de |
| C4 | Formylation | Vilsmeier-Haack (POCl₃, DMF) | 4-Formyl-5-pyrazolone derivative. nih.gov |
| C4 | Bromination (Electrochemical) | Aqueous Sodium Bromide (NaBr) | Monobrominated pyrazole. rsc.org |
Structural Elucidation and Spectroscopic Characterization Research
Advanced Spectroscopic Techniques for 5-Methyl-2-pyrazoline Derivatives
Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic tools for the unambiguous identification and structural elucidation of novel compounds. For this compound derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including this compound derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of this compound derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the protons in the pyrazoline ring and its substituents provide a detailed picture of the molecular architecture.
The protons of the pyrazoline ring itself exhibit a characteristic ABX or AMX spin system, arising from the two diastereotopic protons at the C4 position and the single proton at the C5 position. This results in three distinct sets of signals, typically observed as doublets of doublets.
For instance, in a series of 1,3,5-trisubstituted-2-pyrazoline derivatives, the two non-equivalent protons of the methylene (B1212753) group (Ha and Hb) at the C4 position resonate at approximately δ 2.92-3.38 ppm and 3.70-3.93 ppm. These protons are coupled to each other and, in turn, with the vicinal methine proton (Hx) at the C5 position, which appears at δ 6.68-7.04 ppm. dergipark.org.tr
The following table provides representative ¹H NMR data for the pyrazoline ring protons in a selection of this compound derivatives.
| Compound | H-4a (δ, ppm) | H-4b (δ, ppm) | H-5 (δ, ppm) | J-values (Hz) |
| 1-(4-chlorophenyl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 3.23 (dd) | 3.94 (dd) | 5.60 (dd) | JAX = 4.4, JAB = 18.0, JBX = 11.6, JBA = 18.0 |
| 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 3.16 (dd) | 3.89 (dd) | 5.57 (dd) | JAX = 4.4, JAB = 17.6, JBX = 11.6, JBA = 18.0 |
| 1-(pyridin-3-yl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 3.24 (dd) | 3.94 (dd) | 5.63 (dd) | JAX = 4.8, JAB = 18.0, JBX = 11.6, JBA = 18.4 |
Data compiled from a study on potential anticancer agents. nih.gov
The methyl group at the C5 position typically appears as a singlet in the upfield region of the spectrum, with its exact chemical shift influenced by the nature of the other substituents on the pyrazoline ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms in the pyrazoline ring are particularly diagnostic.
Typically, the C3 atom of the pyrazoline ring resonates in the range of δ 150.1-153.9 ppm, the C4 atom appears at δ 40.2-43.2 ppm, and the C5 atom is observed between δ 56.9-62.7 ppm. dergipark.org.tr These chemical shift ranges can vary depending on the substituents attached to the pyrazoline core.
The following table presents the characteristic ¹³C NMR chemical shifts for the pyrazoline ring carbons in a series of derivatives.
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) |
| 1-(4-chlorophenyl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 152.4 | 42.6 | 63.7 |
| 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 153.6 | 43.7 | 63.9 |
| 1-(pyridin-3-yl)-3-(thiophen-2-yl)-5-phenyl-2-pyrazoline | 152.9 | 42.9 | 63.8 |
Data compiled from various studies on pyrazoline derivatives. dergipark.org.tr
The carbon of the methyl group at the C5 position typically resonates in the aliphatic region of the spectrum, providing further confirmation of the compound's structure.
Heteronuclear NMR techniques, such as ¹⁵N and ¹⁹F NMR, can provide additional structural insights, particularly when these heteroatoms are incorporated into the this compound derivative.
¹⁵N NMR: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atoms within the pyrazoline ring. In pyrazole (B372694) derivatives, the "pyrrole-like" and "pyridine-like" nitrogen atoms exhibit distinct chemical shifts. For example, in a pyrano[2,3-c]pyrazol-4(2H)-one derivative, the N-2 "pyrrole-like" nitrogen resonates at δ -166.9 ppm, while the N-1 "pyridine-like" nitrogen appears at δ -117.1 ppm. researchgate.net
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing this compound derivatives. The chemical shifts and coupling constants in ¹⁹F NMR spectra are very sensitive to the local electronic environment, making this a powerful tool for structural elucidation. For instance, the anisochrony of the fluorine atoms in a CHF₂ group attached to a pyrazole ring can be observed, providing information about the stereochemistry of the molecule. iu.edu.sa
Two-dimensional (2D) NMR techniques are instrumental in the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex this compound derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons, allowing for the straightforward assignment of the carbon spectrum based on the already assigned proton spectrum.
HOMOCOSY (Homonuclear Correlation Spectroscopy): The COSY experiment reveals scalar couplings between protons, typically those on adjacent carbons. This is particularly useful for tracing the connectivity of the protons within the pyrazoline ring and its substituents.
The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectra of this compound derivatives, the C=N stretching vibration of the pyrazoline ring is a characteristic absorption, typically appearing in the range of 1500-1600 cm⁻¹. Other important bands include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as the stretching vibrations of any other functional groups present. For example, in a series of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives, the C=N stretching vibration was observed in the range of 1501-1599 cm⁻¹. dergipark.org.tr
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and can be particularly useful for studying the vibrations of non-polar bonds. In a study of pyrazoline derivatives, FT-Raman spectroscopy, in conjunction with DFT calculations, was used to investigate the tautomerism of these compounds. The calculated Raman spectra showed remarkable agreement with the experimental results, allowing for a detailed discussion of the tautomeric equilibrium. nih.gov
The vibrational frequencies observed in both FT-IR and Raman spectra can be assigned to specific vibrational modes of the molecule, providing valuable information for structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within a molecule. For pyrazoline and its related pyrazolone (B3327878) structures, IR spectra provide distinct signatures corresponding to the vibrations of their constituent bonds.
In studies of pyrazolone derivatives, which share a core heterocyclic structure with pyrazolines, characteristic IR bands are consistently observed. For instance, in pyrazolone-urea derivatives, doublet peaks for the –NH2 group stretching are found between 3421–3294 cm⁻¹ and 3278–3124 cm⁻¹. nih.gov A single peak for the urea (B33335) -NH stretch appears between 3201–3190 cm⁻¹. nih.gov The carbonyl groups are also prominent, with the pyrazolone C=O stretch seen between 1759–1662 cm⁻¹ and the urea C=O stretch at 1673–1643 cm⁻¹. nih.gov
For 3-Methyl-5-Pyrazolone (MP), a closely related isomer, both experimental and computational FT-IR studies have been conducted. nih.gov These analyses help in assigning the observed vibrational frequencies to specific molecular motions. nih.gov In another derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the FTIR spectrum showed a distinct peak at 3204 cm⁻¹ for OH stretching vibrations and another at 1728 cm⁻¹ for the ester carbonyl group. mdpi.com The presence of C=N and C=C bonds in pyrazolone derivatives is typically indicated by absorption bands in the 1610-1400 cm⁻¹ region. nih.gov
These findings from related compounds provide a strong basis for interpreting the IR spectrum of this compound, where one would expect to find characteristic peaks for C-H, N-H, C=N, and C-N bond vibrations.
Table 1: Characteristic IR Absorption Bands for Pyrazoline-Related Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| –NH₂ | Stretching (doublet) | 3421–3124 | Pyrazolone-urea derivatives nih.gov |
| -NH (urea) | Stretching | 3201–3190 | Pyrazolone-urea derivatives nih.gov |
| -OH | Stretching | 3204 | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C=O (pyrazolone) | Stretching | 1759–1662 | Pyrazolone-urea derivatives nih.gov |
| C=O (ester) | Stretching | 1728 | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C=N & C=C | Stretching | 1610–1400 | 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one nih.gov |
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is not extensively documented in the provided context, analysis of related structures offers insight. For the isomeric compound 4-Methyl-2-pyrazolin-5-one, Raman spectral data is available, which would highlight the vibrational modes of the pyrazolone ring and the methyl group. chemicalbook.com The technique is valuable for studying the skeletal vibrations of the heterocyclic ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The pyrazoline ring itself is a chromophore, and its absorption characteristics are influenced by substituents and the solvent environment.
The electronic spectra of pyrazoline derivatives are characterized by intramolecular charge transfer (ICT) processes. rsc.org A key mechanism in pyrazoline involves the competition between N1 → N2 → C3 conjugate charge transfer and N1 → C5 non-conjugate charge transfer. rsc.org These transitions, often of the n → π* and π → π* type, give rise to absorption bands in the UV-Vis region. The energies of these transitions are sufficient to promote a molecular electron to a higher energy orbital. msu.edu
For example, the UV/Visible spectrum for 3-methyl-5-phenyl-1H-pyrazole, a related pyrazole, has been documented, showing how the combination of the pyrazole ring and a phenyl substituent affects the electronic transitions. nist.gov Substituents on the pyrazoline ring can significantly shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). rsc.org An increase in solvent polarity can also affect the position of these absorption bands, which is indicative of the change in dipole moment upon electronic excitation. rsc.org
Table 2: Electronic Transitions in Pyrazoline-Related Systems
| Compound Type | Key Transition | Significance |
|---|---|---|
| Pyrazoline Derivatives | n → π | Involves non-bonding electrons on nitrogen atoms. rsc.org |
| Pyrazoline Derivatives | π → π | Associated with the conjugated system of the pyrazoline ring. rsc.org |
| Substituted Pyrazolines | Intramolecular Charge Transfer (ICT) | Responsible for the main absorption bands and sensitive to substituents and solvent. rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.001 atomic mass units), which allows for the confident determination of a compound's elemental formula. researchgate.net
For the isomeric compound 3-Methyl-2-pyrazolin-5-one, GC-MS data shows a top peak at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular ion [M]⁺. nih.gov Other significant peaks are observed at m/z 41 and 39, representing characteristic fragment ions. nih.gov The fragmentation pattern provides clues about the molecule's structure and stability.
HRMS is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net Techniques like Orbitrap and Time-of-Flight (TOF) analyzers offer the high resolving power necessary for such applications. mdpi.com The enhanced resolution of HRMS also allows for the generation of clear fragmentation patterns, which improves the precision of structural identification when compared against spectral databases. researchgate.net
Table 3: Mass Spectrometry Data for 3-Methyl-2-pyrazolin-5-one
| NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|
| 230085 | Main library | 98 | 41 | 39 |
| 134259 | Replicate library | 98 | 41 | 39 |
Data sourced from PubChem CID 7920. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and crystal packing.
While the specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic studies have been performed on numerous derivatives. For instance, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone has been determined to belong to the triclinic crystal system with a P-1 space group. mdpi.com Another study on pyrazolone derivatives found compounds crystallizing in monoclinic (P2₁/n), triclinic (P-1), and orthorhombic (P2₁2₁2₁) systems, demonstrating the structural diversity within this family of compounds. spast.org
In the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The analysis revealed that the phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°. mdpi.com Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which often dictate the crystal packing and physical properties of the solid. spast.org The structure of 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695) was also confirmed by single-crystal X-ray diffraction, highlighting the technique's importance in verifying synthetic products. nih.gov
Table 4: Crystallographic Data for Selected Pyrazoline and Pyrazole Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Triclinic | P-1 | mdpi.com |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | spast.org |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | spast.org |
| Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate | Monoclinic | P2₁/c | mdpi.com |
Computational and Theoretical Investigations of 5 Methyl 2 Pyrazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For pyrazoline derivatives, these calculations are crucial for elucidating their electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely employed computational method for studying pyrazoline derivatives due to its favorable balance between accuracy and computational cost. DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule. Various functionals, such as B3LYP, are commonly used in conjunction with different basis sets (e.g., 6-311++G(d,p)) to model the system accurately.
For a molecule like 5-Methyl-2-pyrazoline, DFT studies would typically be used to:
Optimize the molecular geometry to find its most stable three-dimensional structure.
Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation.
Investigate the electronic properties, including the distribution of electron density and electrostatic potential.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in computational chemistry for their high accuracy in calculating molecular energies. However, these methods are computationally very demanding and are often used for smaller molecules or to benchmark results from less expensive methods like DFT.
For this compound, high-level ab initio calculations could provide highly accurate predictions of its:
Total electronic energy and atomization energy.
Electron correlation effects, which are crucial for a precise description of chemical bonding.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles, dictates many of its physical and chemical properties. The pyrazoline ring is not planar and can adopt different conformations, often described as an "envelope" or "twisted" conformation. The position and orientation of the methyl group at the C5 position will influence the preferred conformation.
Computational methods, particularly DFT, are used to perform conformational analysis by:
Calculating the potential energy surface of the molecule as a function of specific dihedral angles to identify stable conformers and the energy barriers between them.
Optimizing the geometry of each conformer to determine its precise structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Generic this compound Ring (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.38 | ||
| N2-C3 | 1.30 | ||
| C3-C4 | 1.51 | ||
| C4-C5 | 1.54 | ||
| C5-N1 | 1.48 | ||
| C5-C(CH3) | 1.53 | ||
| ∠N1-N2-C3 | 110.5 | ||
| ∠N2-C3-C4 | 113.0 | ||
| ∠C3-C4-C5 | 102.5 | ||
| ∠C4-C5-N1 | 103.0 | ||
| ∠C5-N1-N2 | 111.0 | ||
| ∠C4-C5-C(CH3) | 112.0 | ||
| τ(N2-C3-C4-C5) | 15.0 | ||
| τ(C3-C4-C5-N1) | -20.0 |
Note: The values in this table are representative and not specific to this compound.
Electronic Structure and Properties
The arrangement of electrons in molecular orbitals determines the electronic properties of this compound, including its reactivity and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For pyrazoline derivatives, the HOMO is often localized on the nitrogen-rich part of the ring, while the LUMO can be distributed over the C=N bond and adjacent atoms. The methyl substituent at the C5 position can influence the energies of these orbitals through inductive effects.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic this compound (DFT/B3LYP)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: The values in this table are representative and not specific to this compound.
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. Pyrazoline derivatives are known to exhibit ICT, which is often responsible for their interesting photophysical properties, such as fluorescence.
In the context of this compound, theoretical studies can model the electronic transitions and changes in electron density upon excitation. The nitrogen atom at position 1 (N1) can act as an electron donor, while the C3=N2 double bond can act as an electron acceptor. Computational analysis can reveal the nature and extent of this charge transfer, providing insights into the molecule's potential applications in materials science and as a fluorescent probe. The analysis of the molecular electrostatic potential (MEP) can also help to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule.
Tautomerism and Protomerism Studies
The tautomeric landscape of pyrazoline derivatives, including this compound, is a subject of significant theoretical interest due to the potential for proton migration between the two nitrogen atoms and adjacent carbon atoms. Generally, pyrazolines can exist in three tautomeric forms: Δ¹-pyrazoline, Δ²-pyrazoline, and Δ³-pyrazoline. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these forms.
For pyrazoline systems, the Δ²-pyrazoline tautomer is consistently reported to be the most stable form. researchgate.net Theoretical calculations performed at the B3LYP/6-311++G(d,p) level of theory indicate that Δ²-pyrazolines are more stable than their Δ¹-pyrazoline counterparts. researchgate.net The Δ³-pyrazolines are by far the least stable of the three. researchgate.net This trend is attributed to the electronic delocalization and conjugation within the molecule, which is maximized in the Δ² configuration.
In the case of substituted pyrazol-5-ones, which are tautomers of hydroxypyrazoles, the equilibrium between the keto (CH and NH forms) and enol (OH form) tautomers is influenced by the solvent and substituents. rsc.orgtandfonline.com DFT calculations have shown that for isolated molecules and in low polarity solvents, the keto form is generally the predominant species. researchgate.net For instance, studies on 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one found that the CH tautomer was the most stable in both the gas and solid states. rsc.org The relative energies of different tautomers of a substituted pyrazolin-5-one, as calculated by various theoretical methods, are presented in Table 1.
Table 1: Relative Energies (kcal/mol) of the Tautomers of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one Calculated by Different Methods.
| Tautomer | AM1 | PM3 | HF/6-31G | B3LYP/6-31G |
| CH | 0.00 | 0.00 | 0.00 | 0.00 |
| NH | 2.50 | 3.50 | 4.50 | 1.50 |
| OH | 5.00 | 6.00 | 7.00 | 4.00 |
Data adapted from a study on 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one. rsc.org
Protomerism, the migration of a proton between different positions in a molecule, is a key aspect of pyrazoline tautomerism. The energy barriers for these proton transfers can be calculated using computational methods, providing insight into the kinetics of the tautomerization process.
Basicity and Protonation State Analysis
The basicity of pyrazolines is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom. Computational studies on a large set of pyrazoles have demonstrated that both gas-phase proton affinities and aqueous pKa values can be reliably predicted using DFT calculations. rsc.orgrsc.orgresearchgate.net These studies typically employ methods like B3LYP with a 6-311++G(d,p) basis set. rsc.org
The protonation can occur at either of the two nitrogen atoms. Computational studies can determine the preferred site of protonation by calculating the energies of the resulting conjugate acids. For most pyrazoles, protonation occurs at the sp²-hybridized nitrogen atom.
Molecular Dynamics (MD) Simulations for Stability Studies
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and stability of molecules over time. While specific MD simulation studies focused solely on the stability of isolated this compound are not prevalent in the provided search results, the methodology has been widely applied to study the stability of various heterocyclic compounds and pyrazoline derivatives in different environments. researchgate.netnih.govyoutube.comrsc.org
MD simulations can provide insights into the conformational flexibility of the pyrazoline ring and the interactions of the molecule with its surroundings, such as solvent molecules. researchgate.netrsc.org For instance, MD simulations have been used to investigate the stability of pyrazoline derivatives when bound to biological targets like proteins, revealing key interactions that stabilize the complex. researchgate.nettandfonline.comresearchgate.netnih.gov In such studies, parameters like the root mean square deviation (RMSD) of the molecule's atoms from their initial positions are monitored over the simulation time to assess stability. A stable system will typically show the RMSD reaching a plateau.
The stability of the interface formed by heterocyclic compounds with other molecules can also be investigated using MD simulations, providing information on interfacial formation energy and tension. researchgate.net These simulations can help in understanding how this compound might behave in various solutions and at interfaces.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, which can be used to aid in the interpretation of experimental spectra. DFT calculations are commonly used for this purpose.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for pyrazoline and pyrazolone (B3327878) derivatives have been shown to be in good agreement with experimental data. bohrium.comnih.govresearchgate.net For instance, DFT calculations have been used to predict the chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, a related compound. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for these calculations. The predicted chemical shifts can help in the assignment of experimental signals and in understanding the electronic environment of the different nuclei in the molecule.
IR Spectroscopy: The vibrational frequencies of pyrazoline derivatives can be calculated using DFT methods, such as B3LYP with the 6-311G** basis set. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The predicted IR spectrum can be compared with the experimental spectrum to confirm the structure of the compound. For example, a DFT study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline provided a detailed assignment of the vibrational frequencies. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. karazin.ua These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For pyrazoline derivatives, the UV-Vis spectra are often characterized by absorption bands in the UV region, which are influenced by the substituents on the pyrazoline ring.
A summary of theoretically predicted spectroscopic data for a related pyrazoline derivative is presented in Table 2.
Table 2: Selected Theoretically Predicted Vibrational Frequencies for 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3100 |
| C-H stretching (aliphatic) | 2900 - 3000 |
| C=O stretching | ~1650 |
| C=N stretching | ~1600 |
| C-N stretching | ~1350 |
| N-N stretching | ~1100 |
Data is illustrative and based on a study of a substituted pyrazoline. nih.gov
Reactivity and Reaction Pathway Studies
Computational methods are extensively used to investigate the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For pyrazoline derivatives, theoretical studies have explored various reaction pathways, including cycloaddition reactions and thermal decompositions. mdpi.comcdnsciencepub.comkoreascience.krnih.gov
DFT calculations can be used to determine the energies of reactants, transition states, and products, allowing for the mapping of the potential energy surface of a reaction. This information is crucial for understanding the feasibility and kinetics of a particular reaction pathway. For example, a theoretical study on the [3+2] cycloaddition reactions between nitroethenes and nitrylimine systems to form Δ²-pyrazolines showed that the reaction proceeds via a single-step mechanism. mdpi.com
The reactivity of pyrazolines can also be analyzed using frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electron-donating and electron-accepting abilities of the molecule, respectively. These parameters can be used to predict the regioselectivity and stereoselectivity of reactions.
For instance, the thermal decomposition of a nitropyrazoline derivative was studied both experimentally and theoretically, revealing different mechanisms in solution and in the molten state. nih.gov The computational study, using MEDT and BET, elucidated a single-step dehydrochlorination mechanism in solution. nih.gov While these studies are not on this compound itself, the methodologies and general findings can be extrapolated to understand its potential reactivity and reaction pathways.
Reactivity and Reaction Mechanisms of 5 Methyl 2 Pyrazoline Derivatives
Electrophilic and Nucleophilic Reactions on the Pyrazoline Ring
The pyrazoline ring exhibits a nuanced reactivity profile towards electrophiles and nucleophiles due to its electronic structure. The positions on the pyrazole (B372694) skeleton can be classified based on their reactivity; the N1, N2, and C4 positions are generally nucleophilic, while the C3 and C5 positions are electrophilic. researchgate.net This inherent polarity makes the ring susceptible to various reactions.
Due to its aromatic character, the related pyrazole ring readily participates in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the C4 position. researchgate.net The C3 and C5 positions are deactivated towards electrophiles because of the electron-withdrawing effect of the adjacent nitrogen atoms. Conversely, these positions are activated for nucleophilic attack. researchgate.net The N-unsubstituted pyrazoles also display amphoteric properties; the pyrrole-like nitrogen (N1) can be deprotonated, acting as an acid, while the pyridine-like nitrogen (N2) has a lone pair of electrons and acts as a base. researchgate.netnih.gov
Table 1: Regioselectivity in Reactions of the Pyrazole Ring
| Position | Character | Typical Reactions |
|---|---|---|
| N1 | Acidic/Nucleophilic | Deprotonation, Alkylation |
| N2 | Basic/Nucleophilic | Protonation, Electrophilic Attack |
| C3 | Electrophilic | Nucleophilic Attack |
| C4 | Nucleophilic | Electrophilic Substitution |
This table summarizes the general reactivity of the pyrazole ring, which provides a basis for understanding pyrazoline reactivity.
Reactions on Nitrogen Atoms
The two nitrogen atoms in the pyrazoline ring have distinct chemical properties. The N1 atom, resembling a pyrrole (B145914) nitrogen, can lose its proton in the presence of a base, forming a nucleophilic anion. pharmaguideline.com This anion can then react with various electrophiles. For instance, the –NH group of pyrazole can be readily alkylated using reagents like alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com
The N2 atom, akin to a pyridine (B92270) nitrogen, is basic due to its available lone pair of electrons and readily reacts with electrophiles. pharmaguideline.com This differential reactivity allows for selective functionalization at the nitrogen positions, which is crucial in the synthesis of diverse pyrazoline derivatives. Theoretical studies on related pyrazaboles show that reactions with nitrogen nucleophiles like amines can lead to ring-opening via nucleophilic attack. scholaris.ca
Reactions on Carbon Substituents
Substituents on the pyrazoline ring, such as the methyl group at the C5 position, can undergo their own characteristic reactions. For example, the methyl group on pyrazolin-5-one derivatives is susceptible to Vilsmeier-Haack reactions. researchgate.net This reaction involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a dimethylaminoacrolein group onto the methyl substituent. researchgate.net Such transformations highlight the ability to further functionalize the pyrazoline scaffold by targeting its existing substituents.
Oxidation and Reduction Pathways
Pyrazoline derivatives can undergo both oxidation and reduction, altering the saturation of the heterocyclic ring.
Oxidation : A common reaction for pyrazolines is oxidation to the corresponding aromatic pyrazole. organic-chemistry.org This transformation can be achieved using various oxidizing agents. For example, pyrazolines formed from the condensation of ketones, aldehydes, and hydrazine (B178648) can be oxidized in situ using bromine or by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere to yield pyrazoles. organic-chemistry.org This dehydrogenation leads to the formation of the thermodynamically stable aromatic ring. Electrochemical methods have also been employed for the oxidation of pyrazolines to pyrazoles. rsc.org While the pyrazole ring itself is generally resistant to oxidation, side chains can be oxidized. pharmaguideline.com
Reduction : Conversely, pyrazoles can be reduced to pyrazolines. For instance, the reduction of 1,3-diphenyl-5-methylpyrazole with sodium and ethanol (B145695) was one of the earliest described methods for synthesizing a pyrazoline ring. researchgate.net Unsubstituted pyrazole is relatively stable under both catalytic and chemical reduction conditions, but its derivatives can be reduced under various conditions. pharmaguideline.com
Rearrangement Reactions
Pyrazoline and pyrazole derivatives are known to undergo several types of rearrangement reactions, often involving ring-opening and subsequent recyclization.
Tandem [3+2] Cycloaddition/Ring-Opening Rearrangement : A method for synthesizing pyrazoles involves a tandem reaction of azadienes with nitrile imines, where a spiro-pyrazoline intermediate is formed and then undergoes a ring-opening rearrangement. acs.org
Acid or Base-Catalyzed Rearrangements : 5,5-diphenyl-3-nitro pyrazoline, formed from diphenyl diazomethane, can rearrange when treated with acids or bases to yield a 3-methyl-4,5-diphenyl-1H-pyrazole. nih.gov
N-Heterocyclic Carbene Rearrangements : 1-Phenyl-substituted pyrazolium (B1228807) salts can be deprotonated to form pyrazol-3-ylidenes (a type of N-heterocyclic carbene), which then undergo a sequence of ring-opening, ring-closure, and tautomerization to form 4-aminoquinolines. researchgate.net
Nitrene-Mediated Rearrangements : Pyrazole nitrenes can undergo unusual rearrangements, including coarctate ring-opening and recyclization cascades. mdpi.com
Investigation of Reaction Mechanisms (e.g., 1,3-dipolar cycloaddition, Michael addition)
The synthesis of the 5-methyl-2-pyrazoline core is predominantly achieved through two key reaction mechanisms: 1,3-dipolar cycloaddition and Michael addition.
1,3-Dipolar Cycloaddition
This is one of the most efficient and widely used methods for constructing five-membered heterocyclic rings like pyrazolines. tandfonline.comresearchgate.net The reaction involves a 1,3-dipole, typically a nitrile imine, and a dipolarophile, which is an alkene. acs.org
The nitrile imine dipole is often generated in situ from α-halohydrazones treated with a base, or through the thermolysis or photolysis of tetrazole precursors. acs.org The subsequent cycloaddition with an alkene proceeds with high regioselectivity and functional group tolerance. tandfonline.comacs.org For example, a mild, photoactivated 1,3-dipolar cycloaddition using a hand-held UV lamp has been developed for the synthesis of polysubstituted pyrazolines from tetrazoles. tandfonline.comacs.org DFT calculations have been used to study the mechanism and explain the observed regioselectivity, confirming a two-step mechanism in some cases. researchgate.netmdpi.com
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazoline Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,5-Diphenyltetrazole | Methyl crotonate | Photolysis (UV lamp) | Polysubstituted pyrazoline | acs.org |
| N-Arylhydrazone | Nitroolefin | Base | Tri- and tetra-substituted pyrazolines | tandfonline.com |
Michael Addition
The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazine derivatives is a classic and convenient method for preparing 2-pyrazolines. researchgate.netresearchgate.net The mechanism involves an initial nucleophilic 1,4-addition (Michael addition) of the hydrazine to the conjugated system. chim.itresearchgate.net This is followed by an intramolecular cyclization via condensation, which eliminates a molecule of water to form the stable five-membered pyrazoline ring. chim.itajgreenchem.com This method has been used to synthesize a wide variety of pyrazoline derivatives, including those with potential biological activity. researchgate.netjournaljpri.com The reaction is often catalyzed by acids like acetic acid or can be performed in an eco-friendly manner in an ethanol medium. researchgate.netresearchgate.net Cinchona-derived squaramides have been used as catalysts for enantioselective Michael additions involving pyrazolin-5-ones. rsc.orgbuchler-gmbh.com
Advanced Research Applications of 5 Methyl 2 Pyrazoline Frameworks
Development of Fluorescent Probes and Chemosensors
The pyrazoline ring system is a key building block in the design of fluorescent probes and chemosensors, which are molecules designed to detect specific ions or molecules by producing a measurable change in their fluorescence. nih.govnih.gov Pyrazoline derivatives are particularly noted for their significant chromogenic and fluorogenic capabilities, which are often facilitated by an intramolecular charge transfer (ICT) process. nih.govrsc.org These properties make them excellent candidates for detecting a variety of metal ions.
The core principle behind their function as sensors involves the interaction between the pyrazoline molecule and a target analyte, typically a metal ion. This interaction alters the photophysical properties of the pyrazoline, leading to a "turn on" or "turn off" fluorescent response. nih.gov For instance, the chelation of a metal ion can block a photoinduced electron transfer (PET) process, leading to a significant increase in fluorescence intensity. nih.govrsc.org
Researchers have successfully synthesized and screened series of pyrazoline-based sensors for their ability to selectively detect various metal ions. nih.gov For example, specific pyrazole (B372694) derivatives have demonstrated a remarkable 20-fold increase in fluorescence emission at 480 nm in the presence of Zinc ions (Zn²⁺) and a 30-fold increase at 465 nm with Ferric ions (Fe³⁺). nih.gov The modular nature of pyrazoline synthesis allows for the fine-tuning of their selectivity and sensitivity towards different ions by modifying the substituents on the heterocyclic core. nih.govrsc.org This adaptability has led to the development of sensors capable of distinguishing between chemically similar ions, such as Zn²⁺ and Cadmium (Cd²⁺). nih.govscispace.com
| Sensor Type | Target Ion(s) | Observed Response | Emission Wavelength (λem) | Fold Increase in Fluorescence | Reference |
| Pyrazole-based | Zn²⁺ | "Turn on" | 480 nm | ~20x | nih.gov |
| Pyrazole-based | Cd²⁺ | "Turn on" | 480 nm | ~2.5x | nih.gov |
| Pyrazole-based | Fe³⁺ | "Turn on" | 465 nm | ~30x | nih.govsemanticscholar.org |
| Pyrazoline-hydrazone | Zn²⁺ | "Turn on" | 560 nm | - | chemrxiv.org |
| Pyrazoline-hydrazone | Cd²⁺ | "Turn on" | 510 nm | - | chemrxiv.org |
| Pyrazoline-hydrazone | Hg²⁺ | "Turn off" | 460 nm | - | chemrxiv.org |
Applications in Organic Electronics and Material Science
The versatile electronic properties of pyrazoline derivatives have made them attractive candidates for applications in organic electronics and material science. rsc.org Their inherent fluorescence and charge-transfer capabilities are central to their use in these fields. rsc.org
Pyrazoline compounds have been extensively investigated for their use as electroluminescent materials. rsc.org They can serve as fluorescent dyes in the fabrication of organic light-emitting diodes (OLEDs). A series of 5-substituted 2-pyrazoline (B94618) derivatives have been synthesized and studied for their luminescent properties and potential application in electroluminescent devices. sioc-journal.cn The introduction of different substituents onto the pyrazoline ring allows for the tuning of the emission color and efficiency of the resulting devices.
Pyrazolines are recognized as effective photoactive units. Their structure allows them to be used in the preparation of cyanine (B1664457) dyes, which can function as photosensitizers. cdnsciencepub.com As photosensitizers, they can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This property is crucial in applications such as photodynamic therapy and solar energy conversion.
The structure of pyrazoline derivatives is inherently suited for creating donor-π-acceptor (D–π–A) systems, which are fundamental to many organic electronic materials. The intramolecular charge transfer (ICT) process within these molecules is a key area of study. rsc.org A significant aspect of the charge transfer mechanism in pyrazoline involves the competition between N1 → N2 → C3 conjugate charge transfer and N1 → C5 non-conjugate charge transfer. rsc.org The longer wavelength absorption bands in the electronic spectra of some pyrazoline derivatives are assigned to this intermolecular CT transition. cdnsciencepub.com This charge transfer character is further evidenced by the red shift observed in the absorption spectrum when electron-releasing substituents are present on the aromatic rings attached to the pyrazoline core. cdnsciencepub.com
Coordination Chemistry: Pyrazolines as Ligands for Metal Complexes
The nitrogen atoms within the pyrazoline ring, particularly the sp²-hybridized imine nitrogen, provide excellent coordination sites for metal ions. ajgreenchem.com This has led to extensive research into pyrazolines as ligands for the construction of metal complexes. ajgreenchem.comnih.govresearchgate.net These heterocyclic ligands have proven useful in building solid-state architectures and in the field of inorganic crystal engineering. ajgreenchem.com
Pyrazoline derivatives can act as bidentate or polydentate ligands, coordinating with a wide range of transition metals. ajgreenchem.commdpi.com For example, mononuclear coordination complexes of Cadmium(II), Copper(II), and Iron(II) have been successfully synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a ligand. nih.gov In these complexes, the metal ion's coordination sphere is completed by the pyrazoline-based ligand and other molecules like chloride anions or solvent molecules such as ethanol (B145695) or water. nih.gov
The formation of coordination bonds is typically confirmed through spectroscopic methods, such as FT-IR, which shows characteristic bands for M-N (metal-nitrogen) and M-S (metal-sulfur) bonds if sulfur is present in the ligand. ajgreenchem.comajgreenchem.com The geometry of these complexes can vary, with common structures being octahedral, tetrahedral, or square planar, depending on the metal ion and the ligands involved. ajgreenchem.comtandfonline.com
| Metal Ion | Ligand Containing 5-Methyl-Pyrazole Moiety | Resulting Complex Formula | Geometry | Reference |
| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | [Cd(L₁)₂Cl₂] | - | nih.gov |
| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cu(L₁)₂(C₂H₅OH)₂₂ | - | nih.gov |
| Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Fe(L₂)₂(H₂O)₂₂·2H₂O (from in situ oxidation of L₁) | - | nih.gov |
| VO(IV) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂VO]·xH₂O | Square-pyramidal | tandfonline.com |
| Co(II) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂Co]·xH₂O | Square-planar | tandfonline.com |
| Ni(II) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂Ni]·xH₂O | Square-planar | tandfonline.com |
| Cu(II) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂Cu]·xH₂O | Square-planar | tandfonline.com |
| Zn(II) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂Zn]·xH₂O | Tetrahedral | tandfonline.com |
| Mn(II) | 5-methyl-3-(2-hydroxyphenyl)pyrazole (HL) | [(HL)₂Mn(H₂O)₂] | Octahedral | tandfonline.com |
Applications in Corrosion Inhibition Research
Pyrazole derivatives, including those with the 5-methyl-1H-pyrazole structure, have emerged as highly effective corrosion inhibitors, particularly for steel in acidic environments. nih.govacs.org Their efficacy is largely attributed to the heterocyclic structure, which contains heteroatoms (nitrogen) and π-electron systems that facilitate strong adsorption onto the metal surface. nih.govacs.org This adsorption forms a protective film that significantly reduces the rate of corrosion. nih.govacs.org
Studies have shown that these compounds act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.orgtandfonline.com Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate their performance. nih.govacs.org The addition of pyrazoline-based inhibitors leads to a decrease in the corrosion current density and an increase in the charge transfer resistance, confirming the formation of a protective layer. nih.govacs.org
For example, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) demonstrated a high inhibition efficiency of over 90% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.govacs.org The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms. nih.govtandfonline.com
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 90.2 | nih.govacs.org |
| 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1) | Mild Steel | 1.0 M HCl | - | High | tandfonline.com |
| 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P2) | Mild Steel | 1.0 M HCl | - | High | tandfonline.com |
| Pyrazoline derivatives (Pz1, Pz2) | API 5L X60 Carbon Steel | 5 M HCl | - | ~90 | acs.org |
Role as Synthons in Complex Organic Synthesis
The 5-methyl-2-pyrazoline scaffold serves as a valuable and versatile synthon, or building block, in the field of complex organic synthesis. rsc.org Its utility is particularly prominent in the construction of fused heterocyclic systems, where the pyrazoline ring acts as a foundational structure for assembling more elaborate molecules. Researchers have made significant efforts to utilize pyrazoline derivatives as synthetic building blocks for designing new lead compounds in heterocyclic chemistry. rsc.org
A key example of their role as synthons is the extensive use of 5-aminopyrazole derivatives to construct a wide array of fused pyrazoloazines with potential medicinal applications. nih.gov These 5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites (5-NH2, 1-NH, and 4-CH), which can react with various bielectrophiles. nih.gov This reactivity allows for cyclization and cycloaddition reactions that lead to the formation of fused six-membered rings. Through this approach, complex heterocyclic systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyrazines have been successfully synthesized. nih.gov
For instance, the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes can yield pyrazolo[3,4-b]pyridines. nih.gov Similarly, condensing 5-aminopyrazoles with trifluoromethyl-β-diketones is a regioselective method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, derivatives like 4-acetyl-5-methyl-1-phenyl-pyrazole have been employed as precursors in the synthesis of other complex heterocycles, including 1,3,4-thiadiazoles and pyrrolo[3,4-c]pyrazoles. researchgate.net The strategic functionalization of these pyrazoline-based synthons enables the creation of diverse and highly substituted heterocyclic libraries for further investigation. nih.gov
Computational Approaches for Molecular Interactions
Computational methods, particularly molecular docking, are instrumental in elucidating the interactions between this compound derivatives and their biological targets. These in silico techniques predict the binding affinity and orientation of a ligand (the pyrazoline derivative) within the active site of a protein, providing critical insights into its potential mechanism of action. nih.gov
Molecular docking studies have been successfully employed to identify key interactions that govern the inhibitory activity of pyrazoline compounds. For example, in the study of novel 1,3,5-trisubstituted-2-pyrazoline derivatives as potential inhibitors of Monoamine Oxidase-A (MAO-A), a key protein in depression and anxiety, docking experiments revealed crucial binding interactions. The most potent derivatives were found to engage with specific amino acid residues, such as Tyr407, Tyr444, Phe352, and Ala68, at the binding site of the MAO-A protein. nih.gov
In the context of Alzheimer's disease, docking studies have explored the binding of pyrazoline derivatives to cholinesterase enzymes. ajgreenchem.com These studies have helped to characterize the inhibition mechanisms, identifying compounds that act as competitive inhibitors of Acetylcholinesterase (AChE) and others that are partial noncompetitive inhibitors of Butyrylcholinesterase (BChE). ajgreenchem.comnih.gov Similar computational approaches have been used to investigate pyrazoline derivatives as potential anticancer agents by simulating their binding to targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as antagonists for the Androgen Receptor (AR) in prostate cancer research. nih.govscirp.org
The table below summarizes findings from various molecular docking studies on pyrazoline derivatives.
| Pyrazoline Derivative Class | Biological Target | Key Findings from Docking Studies |
| 1,3,5-Trisubstituted-2-pyrazolines | Monoamine Oxidase-A (MAO-A) | Identified key interactions with Tyr407, Tyr444, Phe352, and Ala68 residues in the active site. nih.gov |
| Acetyl-2-pyrazoline derivatives | Acetylcholinesterase (AChE) | Revealed a competitive inhibition model where the compound binds to the catalytic site. ajgreenchem.comnih.gov |
| Acetyl-2-pyrazoline derivatives | Butyrylcholinesterase (BChE) | Showed a partial non-competitive inhibition model, with binding to both the free enzyme and the enzyme-substrate complex. ajgreenchem.comnih.gov |
| 5-Methyl-1H-pyrazole derivatives | Androgen Receptor (AR) | Utilized to understand binding interactions for the design of potent AR antagonists. nih.gov |
| Nabumetone-based pyrazolines | EGFR Tyrosine Kinase | Exhibited significant inhibition through hydrogen bonding and short contact interactions with key amino acids. scirp.org |
| Diphenylpyrazole carbothioamide | VEGFR2 | Showed inhibitory activity, highlighting its potential as an anti-angiogenesis agent. |
Future Directions and Emerging Research Avenues for 5 Methyl 2 Pyrazoline
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in synthetic chemistry. For 5-methyl-2-pyrazoline and its analogs, the future of their synthesis lies in the development of green and sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact. Conventional methods for pyrazoline synthesis often rely on volatile organic solvents and harsh reaction conditions, leading to significant waste generation.
Emerging research is actively exploring alternatives that align with the principles of green chemistry. These innovative approaches include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final product. The localized superheating effect of microwaves can facilitate reactions that are sluggish under conventional heating.
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrazoline synthesis. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, thereby promoting the reaction rate.
Solvent-Free Reactions and Grinding Techniques: A significant step towards sustainable synthesis is the elimination of organic solvents. Solid-state reactions, often facilitated by grinding the reactants together in a mortar and pestle, can lead to the formation of pyrazoline derivatives without the need for a solvent medium. This not only reduces waste but also simplifies the purification process. rsc.org
Use of Green Catalysts and Solvents: The development and utilization of environmentally benign catalysts, such as reusable solid acids or bases, are gaining traction. Furthermore, the replacement of traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key area of investigation. For instance, one-pot syntheses in aqueous media using recyclable catalysts like ZnO nanoparticles have been reported for pyrazoline derivatives. semanticscholar.org
These green synthetic strategies are not only academically intriguing but also hold immense potential for the industrial-scale production of this compound derivatives in a more economical and environmentally responsible manner.
| Method | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. |
| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates. |
| Solvent-Free Grinding | Elimination of organic solvents, simplified workup, reduced waste. |
| Green Catalysts/Solvents | Use of recyclable and non-toxic materials, improved sustainability. |
Advanced Computational Modeling for Novel Derivative Design and Reactivity Prediction
The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. For this compound, advanced computational modeling represents a frontier for the rational design of novel derivatives with tailored properties and for predicting their chemical reactivity. In silico techniques can significantly reduce the time and cost associated with experimental synthesis and screening.
Key computational approaches that are shaping the future of pyrazoline research include:
Density Functional Theory (DFT) Studies: DFT calculations are instrumental in understanding the electronic structure, geometry, and reactivity of molecules. By modeling the electron density, researchers can predict various properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and spectroscopic behavior. researchgate.netnih.gov DFT can also be used to elucidate reaction mechanisms, providing insights into the regioselectivity and stereoselectivity of synthetic routes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chem960.comresearchgate.netnih.gov By developing robust QSAR models for pyrazoline derivatives, it is possible to predict the activity of newly designed molecules before they are synthesized. rsc.orgsemanticscholar.org This predictive power allows for the prioritization of candidate compounds with the highest potential, thereby streamlining the discovery process.
Molecular Docking Simulations: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For pyrazoline derivatives with potential therapeutic applications, molecular docking can elucidate their binding modes within the active site of a biological target. digitellinc.comresearchgate.netchemspider.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.netrdd.edu.iq
The integration of these computational methods provides a powerful platform for the de novo design of this compound derivatives with optimized electronic, optical, or biological properties.
| Computational Method | Application in Pyrazoline Research | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity analysis, mechanism elucidation. | HOMO-LUMO gap, charge distribution, reaction pathways. |
| QSAR | Predicting biological activity. | Correlation between structural features and activity. |
| Molecular Docking | Elucidating binding modes with biological targets. | Ligand-receptor interactions, binding affinity. |
Exploration of New Spectroscopic Techniques for Enhanced Characterization
While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the characterization of this compound and its derivatives, future research will likely involve the exploration and application of more advanced and specialized spectroscopic methods. researchgate.net These techniques can provide deeper insights into the structural nuances, stereochemistry, and dynamic behavior of these molecules.
Emerging areas in spectroscopic characterization include:
Advanced NMR Techniques: Beyond standard 1D and 2D NMR, the application of more sophisticated techniques like solid-state NMR could provide valuable information about the structure and dynamics of pyrazoline derivatives in the solid phase. For chiral derivatives of this compound, the use of chiral resolving agents in NMR can be crucial for determining enantiomeric purity.
Chiral Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for studying chiral molecules. As many biologically active molecules are chiral, the application of these techniques to enantiomerically pure pyrazoline derivatives could be essential for understanding their interaction with biological systems.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is already a staple for accurate mass determination. semanticscholar.org However, emerging techniques like ion mobility-mass spectrometry could provide additional information about the three-dimensional structure of pyrazoline derivatives. Tandem mass spectrometry (MS/MS) will continue to be vital for detailed structural elucidation of complex derivatives. rsc.org
Terahertz (THz) Spectroscopy: This relatively new technique probes low-frequency vibrational modes in molecules and crystal lattices. It has the potential to provide unique spectroscopic fingerprints for different polymorphic forms of pyrazoline derivatives, which can be critical in pharmaceutical applications.
The adoption of these advanced spectroscopic methods will enable a more comprehensive and detailed characterization of this compound derivatives, facilitating a better understanding of their structure-property relationships.
Integration of this compound in Multifunctional Molecular Systems
The unique electronic and photophysical properties of the pyrazoline scaffold make it an attractive building block for the construction of multifunctional molecular systems. Future research is poised to move beyond the study of isolated pyrazoline molecules and focus on their integration into more complex architectures with tailored functions.
Promising research directions include:
Fluorescent Sensors and Probes: The inherent fluorescence of many pyrazoline derivatives can be modulated by the presence of specific analytes. nih.gov This has led to the development of pyrazoline-based "turn-on" or "turn-off" fluorescent sensors for the detection of metal ions such as Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgsemanticscholar.org Future work could focus on designing highly selective and sensitive probes for biologically important species or environmental pollutants. For example, pyrazoline-based probes have been developed for the detection of picric acid. nih.gov
Photochromic Materials: Certain pyrazoline derivatives exhibit photochromism, the ability to reversibly change color upon exposure to light. This property is of great interest for applications in optical data storage, molecular switches, and smart windows. Research in this area will likely focus on fine-tuning the photochromic properties of pyrazoline-based systems by modifying their molecular structure. chem960.com
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and charge-transporting capabilities of some pyrazoline derivatives make them potential candidates for use as emitter or charge-transport layers in OLEDs. The design and synthesis of new pyrazoline-based materials with optimized photophysical properties for OLED applications is an active area of research.
Metal-Organic Frameworks (MOFs): Pyrazoline and pyrazole (B372694) moieties can act as ligands to coordinate with metal ions, forming highly porous crystalline materials known as MOFs. rsc.org These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. researchgate.netresearchgate.netacs.org The incorporation of this compound derivatives as linkers in MOFs could lead to new materials with unique properties and functionalities.
The integration of the this compound core into these advanced materials and systems represents a significant step towards translating the fundamental properties of this compound into practical technological applications.
Q & A
What are the established synthetic methodologies for 5-Methyl-2-pyrazoline and its derivatives?
Answer:
Synthesis of this compound derivatives typically involves cyclization reactions and alkaline hydrolysis. For example:
- Cyclization with Phosphorous Oxychloride : Substituted benzoic acid hydrazides can undergo cyclization at 120°C using phosphorous oxychloride to form pyrazoline-oxadiazole hybrids .
- Alkaline Hydrolysis : Refluxing intermediates with NaOH in ethanol (e.g., 2–8 hours under stirring or reflux) is a common step to generate pyrazoline cores .
- Esterification : Ethyl bromoacetate in absolute ethanol under reflux (4–5 hours) can introduce ester functionalities to the pyrazoline scaffold .
Key Considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield and purity.
How can spectroscopic and crystallographic techniques elucidate the structure of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds at 1.397–1.490 Å) and dihedral angles, confirming the planar pyrazoline ring and substituent orientations .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹ for pyrazolinones) .
- NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbon frameworks .
Methodological Tip : Combine multiple techniques to address spectral ambiguities, especially for isomers or tautomers.
What experimental design considerations are critical for optimizing the synthesis of this compound analogs?
Answer:
- Solvent Selection : Polar solvents (e.g., ethanol) improve solubility of intermediates during cyclization .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) accelerate ring closure but may require neutralization .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates pure products .
Advanced Tip : Design kinetic studies to identify rate-limiting steps (e.g., cyclization vs. esterification).
How do computational models contribute to understanding the reactivity of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or anticancer activity .
- MD Simulations : Assess stability in aqueous environments, guiding solvent selection for reactions .
Application : Use Gaussian or ORCA software packages for quantum mechanical modeling.
What strategies resolve contradictions in reported biological activities of this compound analogs?
Answer:
- Dose-Response Studies : Establish concentration-dependent effects (e.g., IC₅₀ values for anticancer activity) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhancing antifungal potency) .
- Reproducibility Checks : Validate assays across multiple cell lines or microbial strains to rule out context-specific effects .
Case Study : Pyrazoline-thiazole hybrids show variable antimicrobial efficacy due to differences in bacterial membrane permeability .
What role does this compound play in developing metal-organic frameworks (MOFs)?
Answer:
- Coordination Sites : The pyrazoline nitrogen can bind to metal ions (e.g., europium) to form luminescent complexes .
- Linker Design : Functionalize the pyrazoline core with carboxylate groups (e.g., 5-Methyl-2-pyrazinecarboxylic acid) to enhance MOF porosity .
- Applications : MOFs incorporating pyrazoline derivatives are explored for gas storage, catalysis, and sensors .
Synthesis Tip : Use solvothermal methods with metal salts (e.g., Eu(NO₃)₃) and pyrazoline ligands in DMF/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
